![molecular formula C21H20N4O4 B2781920 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1396862-20-6](/img/structure/B2781920.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is involved in the synthesis of various compounds with potential biological activities. For instance, the synthesis of related compounds via 1,3-dipolar cycloaddition reactions has been performed under different conditions, such as ultrasound irradiation, demonstrating significant reductions in reaction times and higher yields (Rezki, 2016).
Antimicrobial Activity
Compounds structurally related to this compound have been investigated for their antimicrobial activities. Such compounds have shown promising results against various gram-positive, gram-negative bacterial strains, and fungal strains (Ahmed et al., 2018).
Anti-Inflammatory Activity
Related compounds have been synthesized and investigated for their anti-inflammatory activity. Some of these compounds have shown good in vitro and in vivo anti-inflammatory activity, providing potential therapeutic applications (Nikalje et al., 2015).
Anticancer Activity
There has been research on derivatives of this compound for potential anticancer activity. Various synthesized compounds have been screened for their antitumor activity against human tumor cell lines, showing considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Molecular Docking Studies
Molecular docking studies have been performed on related compounds to understand their binding modes and interactions with various biological targets, indicating potential as therapeutic agents (Pandya et al., 2019).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-19(22-11-14-6-9-17-18(10-14)29-13-28-17)12-24-21(27)25(16-4-2-1-3-5-16)20(23-24)15-7-8-15/h1-6,9-10,15H,7-8,11-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDQYFOBTMTHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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